molecular formula C15H29NO2 B14635429 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 55490-54-5

3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane

Katalognummer: B14635429
CAS-Nummer: 55490-54-5
Molekulargewicht: 255.40 g/mol
InChI-Schlüssel: ZVQQZMQHTKUXSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with multiple methyl groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves organic synthesis techniques. One common method includes the reaction of suitable organic compounds with silicon-containing reagents, followed by a series of reaction steps to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are generally more complex and may involve multiple stages of synthesis, purification, and quality control to ensure the desired purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane include:

Uniqueness

What sets this compound apart is its spirocyclic structure and the presence of multiple methyl groups, which confer unique chemical and physical properties.

Eigenschaften

CAS-Nummer

55490-54-5

Molekularformel

C15H29NO2

Molekulargewicht

255.40 g/mol

IUPAC-Name

3,3,8,8,9,10,10-heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C15H29NO2/c1-12(2)10-17-15(18-11-12)8-13(3,4)16(7)14(5,6)9-15/h8-11H2,1-7H3

InChI-Schlüssel

ZVQQZMQHTKUXSD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CC(N1C)(C)C)OCC(CO2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.